Methyl 3-(pyrrolidin-3-YL)benzoate
Description
Methyl 3-(pyrrolidin-3-yl)benzoate is a benzoate ester derivative featuring a pyrrolidine ring attached to the 3-position of the benzene core. The methyl ester group at the 1-position and the pyrrolidinyl moiety at the 3-position distinguish it from related compounds, which may influence solubility, metabolic stability, and target interactions .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-9(7-10)11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3 |
InChI Key |
XZRHSWHHASZAOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(pyrrolidin-3-YL)benzoate can be synthesized through various methods. One common approach involves the reaction of 3-pyrrolidinylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(pyrrolidin-3-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 3-(pyrrolidin-3-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidin-3-YL)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins, influencing their activity. For instance, docking analyses suggest that similar compounds may bind to the podophyllotoxin pocket of gamma tubulin, affecting cell division and exhibiting anticancer activity . The ester group may also undergo hydrolysis, releasing the active pyrrolidine derivative .
Comparison with Similar Compounds
Research Findings and Hypotheses
- Metabolic Stability : Methyl esters (target compound) may undergo faster enzymatic hydrolysis than ethyl analogs, affecting half-life .
- Activity Modulation : The pyrrolidinyl group’s flexibility could enhance binding to flexible protein pockets, whereas rigid heterocycles (e.g., pyridazine in I-6230) might favor flat binding sites .
- Synthetic Viability : The target compound’s simpler structure compared to 4b/5b could improve scalability, though activity must be empirically verified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
